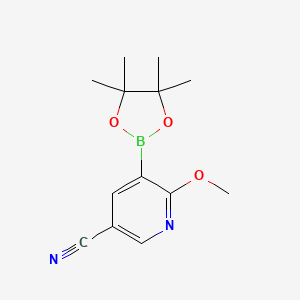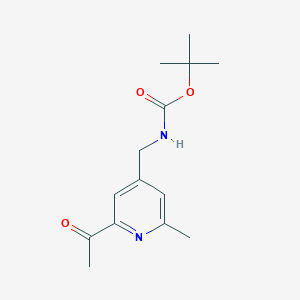
3-Hydroxymethylenetanshinquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethylenetanshinquinone typically involves the extraction of the compound from the roots of Salvia miltiorrhiza Bge. The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound can be further purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications, ensuring the compound’s availability for research and therapeutic use.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxymethylenetanshinquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, methylene, and ketone groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
3-Hydroxymethylenetanshinquinone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Hydroxymethylenetanshinquinone involves its interaction with various molecular targets and pathways. It has been shown to inhibit tumor cell proliferation by modulating signaling pathways such as STAT3 . Additionally, it exerts anti-inflammatory effects by regulating the production of pro-inflammatory cytokines and inhibiting oxidative stress .
Comparación Con Compuestos Similares
3-Hydroxymethylenetanshinquinone can be compared with other similar compounds derived from Salvia miltiorrhiza Bge, such as:
- Methylenetanshinquinone (CAS#67656-29-5)
- 1,2-Dihydrotanshinquinone (CAS#77769-21-2)
- Tanshinone I (CAS#568-73-0)
- Isosalviamine A (CAS#878475-29-7)
- Isosalviamine B (CAS#878475-30-0)
- Tanshinol B (CAS#189290-30-0)
- Przewaquinone C (CAS#96839-29-1)
- Tanshindiol B (CAS#97465-70-8)
- Tanshindiol C (CAS#97465-71-9)
- Tanshindiol A (CAS#97411-46-6)
- Tanshinlactone (CAS#105351-70-0)
- Neoprzewaquinone A (CAS#630057-39-5)
These compounds share structural similarities but differ in their functional groups and specific bioactivities. This compound stands out due to its unique combination of hydroxyl, methylene, and ketone groups, which contribute to its distinct chemical reactivity and therapeutic potential.
Propiedades
Fórmula molecular |
C18H14O4 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(7R)-7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3/t13-/m1/s1 |
Clave InChI |
RUJKJFRMCYQMLH-CYBMUJFWSA-N |
SMILES isomérico |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H](C4=C)O |
SMILES canónico |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)






![2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14854108.png)






